molecular formula C16H16N6 B13906555 1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)

1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)

Cat. No.: B13906555
M. Wt: 292.34 g/mol
InChI Key: FFCAGNKXRBXWQR-UHFFFAOYSA-N
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Description

1-[3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-yl]-1H-1,2,3-benzotriazole is a compound that features two benzotriazole moieties connected via a butyl chain. Benzotriazole itself is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a butyl chain precursor. One common method is the reaction of benzotriazole with 1,3-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-yl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-[3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-yl]-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized as a corrosion inhibitor for metals and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-yl]-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets. The benzotriazole moieties can form coordination complexes with metal ions, which is the basis for its use as a corrosion inhibitor. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity through binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A simpler compound with a single benzotriazole moiety.

    Tolyltriazole: Similar to benzotriazole but with a methyl group attached to the benzene ring.

    HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A coupling reagent used in peptide synthesis.

Uniqueness

1-[3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-yl]-1H-1,2,3-benzotriazole is unique due to the presence of two benzotriazole moieties connected by a butyl chain. This structure imparts distinct physicochemical properties, making it suitable for specific applications such as corrosion inhibition and complex molecule synthesis .

Properties

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

IUPAC Name

1-[3-(benzotriazol-1-yl)butan-2-yl]benzotriazole

InChI

InChI=1S/C16H16N6/c1-11(21-15-9-5-3-7-13(15)17-19-21)12(2)22-16-10-6-4-8-14(16)18-20-22/h3-12H,1-2H3

InChI Key

FFCAGNKXRBXWQR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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